molecular formula C14H22N2O2 B14738205 (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione CAS No. 5602-33-5

(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione

Cat. No.: B14738205
CAS No.: 5602-33-5
M. Wt: 250.34 g/mol
InChI Key: NFFOSKAJEMKSAG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione is an organic compound characterized by the presence of two piperidine rings attached to a but-2-ene-1,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione typically involves the reaction of piperidine with but-2-ene-1,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The piperidine rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione include other piperidine-containing molecules and but-2-ene-1,4-dione derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

5602-33-5

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione

InChI

InChI=1S/C14H22N2O2/c17-13(15-9-3-1-4-10-15)7-8-14(18)16-11-5-2-6-12-16/h7-8H,1-6,9-12H2/b8-7+

InChI Key

NFFOSKAJEMKSAG-BQYQJAHWSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C(=O)N2CCCCC2

Canonical SMILES

C1CCN(CC1)C(=O)C=CC(=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.